molecular formula C18H23ClN4O3S B2548324 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946302-26-7

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No. B2548324
CAS RN: 946302-26-7
M. Wt: 410.92
InChI Key: ZUBICBVPQPFYMM-UHFFFAOYSA-N
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Description

The compound "4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a sulfonyl group attached to a piperazine ring, which is further linked to a chlorophenyl group and a methylpyrimidine moiety. This type of compound is often explored for its potential as a therapeutic agent due to the versatile nature of the piperazine and pyrimidine rings in drug design.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with a piperazine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach for synthesizing piperazinopyrimidines includes the nucleophilic attack of amines on trichloropyrimidine . These methods yield compounds with high purity and are characterized by techniques such as 1H-NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of such compounds is often complex, with multiple functional groups that can interact with biological targets. The presence of a sulfonyl group can lead to the formation of hydrogen bonds, while the piperazine ring can act as a linker or spacer in the molecule, influencing its conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Compounds with a sulfonyl piperazine structure can undergo various chemical reactions, including Suzuki coupling, which is a method used to form carbon-carbon bonds and is useful in the synthesis of complex organic compounds . The reactivity of these compounds can be influenced by the nature of the substituents on the benzhydryl and sulfonamide rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties and, therefore, the compound's suitability for use as a drug. For example, the introduction of an isopropoxy group might influence the lipophilicity of the compound, which is an important factor in drug absorption and distribution .

Case Studies

In the context of pharmacological research, these compounds have been evaluated for various biological activities. For instance, some methylpyrimidine sulfonyl piperazine derivatives have shown in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as anthelmintic and anti-inflammatory activities . Additionally, piperazine derivatives have been investigated for their potential as antiemetic agents, with some compounds selected for clinical investigations due to their powerful antiemetic activity .

Scientific Research Applications

Synthesis and Pharmacological Properties

One study describes the synthesis of a series of new 4-piperazinopyrimidines, showing a very interesting profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). These findings indicate the broad pharmacological potential of such compounds, suggesting their applicability in developing new therapeutic agents.

Antimicrobial Activity

Another study focuses on the antimicrobial activity and molecular modeling study of a Schiff base derived from Sulfamerazine, showcasing potent antibacterial and antifungal activity. This research underscores the potential of sulfonyl piperazine derivatives in combating microbial infections (Othman et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Further research into the synthesis, antibacterial, anthelmintic, and anti-inflammatory studies of novel methylpyrimidine sulfonyl piperazine derivatives highlights their potent pharmacological activities. Such compounds exhibit significant in vitro antibacterial activity against various bacterial strains and possess anthelmintic and anti-inflammatory properties (Mohan et al., 2014).

Antidepressant Metabolism

An investigation into the metabolism of a novel antidepressant, which features a similar piperazine component, provides insights into its oxidative metabolism in humans and other species. This research aids in understanding the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).

Metabolic Studies

The metabolism of a dopamine D(4)-selective antagonist, featuring a similar piperazine structure, in rats, monkeys, and humans, was studied, revealing major metabolic pathways including N-dealkylation and the formation of a novel mercapturic acid adduct. This study provides valuable information on the biotransformation processes of such compounds (Zhang et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . These properties would need to be evaluated through experimental testing .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications . For example, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the piperazine ring, which is common in many drugs .

properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBICBVPQPFYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

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